molecular formula C7H16Si B103474 Diethylmethylvinylsilane CAS No. 18292-29-0

Diethylmethylvinylsilane

Cat. No.: B103474
CAS No.: 18292-29-0
M. Wt: 128.29 g/mol
InChI Key: BAVNDESSHRPRRF-UHFFFAOYSA-N
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Description

Diethylmethylvinylsilane (CAS 18292-29-0) is a significant organosilicon compound that serves as an essential building block in chemical synthesis. Its chemical structure, with the formula C7H16Si and a molecular weight of 128.29 g/mol, features a silicon center bonded to a reactive vinyl group, ethyl groups, and a methyl group, providing a versatile platform for various chemical transformations . This structure offers unique reactive sites that are valuable for creating complex molecular structures and advanced materials . The compound is typically supplied as a high-purity (≥99%) material, making it suitable for applications demanding precision . In research and development, the applications of this compound are broad. It acts as a key precursor in organic synthesis for creating specialized silicon-containing polymers and functional silanes . Its utility as a pharmaceutical intermediate is particularly noteworthy, where it can be integrated into the synthesis of complex organic molecules or drug candidates . Furthermore, its properties make it relevant in the development of electronic chemicals and other advanced materials . Vinylsilanes, as a class of compounds, are recognized in synthetic methodology for their ability to stabilize carbocations more effectively than their non-silylated analogues due to α-, β-, and γ-silicon effects. This allows them to undergo regio-specific electrophilic substitution reactions, which is a fundamental mechanism exploited in constructing various carbocycles and oxacycles, including five-, six-, and seven-membered rings, as well as in natural product synthesis . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethenyl-diethyl-methylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16Si/c1-5-8(4,6-2)7-3/h5H,1,6-7H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAVNDESSHRPRRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](C)(CC)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00171360
Record name Diethylmethylvinylsilane
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Molecular Weight

128.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

18292-29-0
Record name Diethylmethylvinylsilane
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Record name Diethylmethylvinylsilane
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Record name Diethylmethylvinylsilane
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Mechanistic and Theoretical Studies of Diethylmethylvinylsilane Reactivity

Reaction Pathway Elucidation

The elucidation of reaction pathways is fundamental to controlling the outcome of chemical transformations. For diethylmethylvinylsilane, several key reaction mechanisms have been investigated, shedding light on its chemical behavior.

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a cornerstone of organosilicon chemistry. While this compound itself is a product of hydrosilylation, it can also participate in further reactions. The most widely accepted mechanism for transition-metal-catalyzed hydrosilylation is the Chalk-Harrod mechanism . wikipedia.orgresearchgate.netresearchgate.net This mechanism, particularly relevant for platinum catalysts, involves the following key steps:

Oxidative Addition: The Si-H bond of a hydrosilane undergoes oxidative addition to the low-valent metal center.

Coordination: The alkene (in this context, a molecule reacting with a hydrosilane) coordinates to the metal center.

Migratory Insertion: The coordinated alkene inserts into the metal-hydride bond.

Reductive Elimination: The resulting alkylsilyl-metal complex undergoes reductive elimination to yield the final product and regenerate the active catalyst. libretexts.org

Variations of the Chalk-Harrod mechanism exist, such as the "modified Chalk-Harrod mechanism," where the alkene inserts into the metal-silyl bond instead of the metal-hydride bond. researchgate.net The regioselectivity of hydrosilylation of terminal alkenes typically follows an anti-Markovnikov pattern, placing the silicon atom at the terminal carbon. wikipedia.org

The choice of catalyst and ligands can significantly influence the stereoselectivity of the reaction. For instance, asymmetric hydrosilylation using chiral phosphine (B1218219) ligands with palladium catalysts can achieve high enantioselectivities. wikipedia.org DFT calculations have been employed to study the mechanism of Rhodium-catalyzed hydrosilylation of terminal alkynes, suggesting an ionic outer-sphere mechanism where a carboxylate ligand acts as a silane (B1218182) carrier, leading to high β-(Z) selectivity.

The activation and cleavage of the carbon-silicon (C-Si) bond in organosilanes is a challenging but synthetically valuable transformation. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool in this regard. nih.gov While direct studies on this compound are specific, the general principles of C-Si bond activation in analogous systems are well-documented.

One common strategy involves the use of organosilanols in palladium-catalyzed cross-coupling reactions. This approach avoids the need for harsh fluoride (B91410) activators. The mechanism is believed to proceed through a palladium silanolate intermediate, which facilitates the crucial transmetalation step. nih.gov

Another approach involves the palladium-catalyzed ring-expansion of silacycles, driven by the release of ring strain. For instance, the reaction of silacyclobutanes with organic halides can lead to larger silicon-containing rings. semanticscholar.org The selective cleavage of C-C bonds in the presence of a silicon moiety has also been achieved using palladium catalysis, where the choice of phosphine ligand can dictate which bond is cleaved. rsc.orgsemanticscholar.org

Free-radical additions to unsaturated systems provide an alternative pathway for the functionalization of vinylsilanes. wikipedia.org The vinyl group in this compound is susceptible to attack by radicals. A key example is the radical-mediated hydrosilylation, which proceeds via a different mechanism than the transition-metal-catalyzed route.

This process is typically initiated by a radical initiator, such as triethylborane (B153662) or peroxides. organic-chemistry.org The reaction proceeds through a radical chain mechanism:

Initiation: The initiator generates a silyl (B83357) radical from the hydrosilane.

Propagation: The silyl radical adds to the double bond of the alkene (in this case, the vinyl group of a substrate), typically at the less substituted carbon, to form a carbon-centered radical intermediate. This intermediate then abstracts a hydrogen atom from another molecule of the hydrosilane, regenerating the silyl radical and propagating the chain.

Termination: Two radicals combine to terminate the chain.

This radical pathway generally results in the anti-Markovnikov addition product. organic-chemistry.org Radical additions can also be part of cascade reactions, leading to the formation of more complex structures. rsc.org

Electrophilic substitution at the vinyl group of silanes is a well-established reaction in solution, and its principles can be extended to gas-phase reactions. The C-Si bond is highly electron-releasing and can stabilize a positive charge at the β-position through hyperconjugation. wikipedia.org This effect directs the electrophilic attack to the α-carbon of the vinyl group.

The general mechanism for electrophilic substitution of a vinylsilane is an addition-elimination process:

Electrophilic Attack: The electrophile attacks the α-carbon of the vinyl group, leading to the formation of a β-silyl-stabilized carbocation intermediate.

Elimination: A nucleophile assists in the elimination of the silyl group, resulting in the formation of a new carbon-carbon or carbon-heteroatom bond and a silylated byproduct. wikipedia.orgscispace.com

In the gas phase, where solvent effects are absent, the intrinsic reactivity of the molecules governs the reaction pathway. Kinetic studies of the reaction of vinylsilanes with benzhydrylium ions have shown that the α-silyl group is less stabilizing for the intermediate carbocation than an α-methyl group. researchgate.net The reactivity of vinylsilanes is generally lower than that of structurally related allylsilanes in these electrophilic alkylations. researchgate.net

Computational Chemistry and Molecular Modeling

Computational chemistry has become an indispensable tool for understanding the intricate details of reaction mechanisms, providing insights that are often difficult to obtain through experimental methods alone.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to model the potential energy surfaces of reactions involving organosilanes. These calculations can provide valuable information about the structures and energies of reactants, transition states, and intermediates. nih.govd-nb.infocsic.esrsc.org

For instance, DFT calculations have been instrumental in:

Validating Reaction Mechanisms: Computational studies have supported the proposed ionic outer-sphere mechanism for the Rhodium-catalyzed hydrosilylation of alkynes, highlighting the role of a carboxylate ligand.

Explaining Stereoselectivity: The stereochemical outcome of hydrosilylation reactions has been rationalized by calculating the energy barriers for different reaction pathways leading to various stereoisomers. rsc.org

Determining Absolute Configurations: In the synthesis of chiral silicon-stereogenic vinylhydrosilanes, DFT calculations, in combination with chiroptical methods, have been used to determine the absolute configuration of the products. nih.gov

Investigating Reaction Intermediates: The structures and stabilities of key intermediates, such as iridacyclopropene in iridium-catalyzed alkyne hydrosilylation, have been investigated using DFT, providing a deeper understanding of the catalytic cycle. csic.es

These computational studies not only corroborate experimental findings but also guide the design of new catalysts and reaction conditions for achieving desired reactivity and selectivity.

Molecular Dynamics Simulations of Organosilicon Systems

Molecular Dynamics (MD) simulations have become an indispensable tool for investigating the behavior of molecules and materials at an atomic level, and organosilicon systems, including compounds like this compound, are no exception. nih.gov These simulations provide a computational microscope, capturing the dynamic motions of atoms and molecules over time, which allows researchers to understand material properties, predict structural organization, and observe complex processes that are difficult to probe experimentally. nih.govrsc.org

In the context of organosilicon systems, MD simulations are employed to study a wide range of phenomena. For instance, simulations using reactive force fields (ReaxFF) have been used to model the structure and properties of nanoporous organosilicate glasses. researchgate.net These studies analyze structural features such as bond distances and angles and can predict mechanical properties like the elastic modulus, showing good agreement with experimental results. researchgate.net Similarly, MD simulations are used to investigate the interface properties between organosilicon-modified coatings and substrates. techscience.comresearchgate.net By calculating parameters like concentration distribution, mean squared displacement (MSD) of different molecular groups, and interfacial energy, researchers can elucidate the mechanism by which organosiloxane additives improve coating performance at the atomic scale. techscience.comresearchgate.net

The applications of MD simulations are diverse, extending to the study of molecular assembly and the early stages of crystallization. rsc.orgunt.edu By simulating annealing processes, researchers can reproduce the formation of complex structures, such as columnar assemblies of π-conjugated molecules, and predict bulk crystal structures. rsc.org Such computational methodologies are vital for the rational design of new materials with tailored properties.

Table 1: Applications of Molecular Dynamics (MD) Simulations in Organosilicon Systems Click on the headers to sort the table.

Application AreaSystem StudiedKey Insights GainedSimulation Method
Material PropertiesNanoporous Organosilicate Glass (OSG)Validation of structural features (bond distances, angles) and prediction of mechanical properties (elastic modulus). researchgate.netReactive Force Field (ReaxFF)
Interface ScienceOrganosiloxane-modified Zinc Silicate (B1173343) Coating on Iron SubstrateUnderstanding of improved interfacial energy, reduced diffusion of free particles, and gradient distribution of components. techscience.comresearchgate.netClassical MD
Structural OrganizationBowl-shaped π-conjugated moleculesPrediction of bulk crystal structures and reproduction of columnar assembly formation. rsc.orgSimulated Annealing MD
Polymer PhysicsBulk melts of polar polymersInvestigation of chain conformation and ordering during the early stages of crystallization. unt.eduLarge-scale MD
Formulation ScienceSilicone alternatives in solutionAssessment of molecular aggregation patterns (e.g., micelle-like structures) under varying thermal conditions. mdpi.comClassical MD with thermal regulation

Development and Validation of Force Fields for Organosilicon Molecules

The accuracy of molecular dynamics simulations is fundamentally dependent on the quality of the underlying force field—a set of mathematical functions and parameters that describe the potential energy of the system as a function of its atomic coordinates. For organosilicon molecules, including alkylsilanes like this compound, the development of robust and transferable force fields is a critical area of research. nih.govstrath.ac.uknih.gov The lack of comprehensive parameters for silicon-containing compounds in mainstream force fields has historically hindered computational studies in this area. rsc.org

The process of developing a new force field involves several key steps. nih.govacs.org Dihedral parameters, which govern the rotation around chemical bonds, are often fitted to quantum chemical energy profiles. nih.govacs.org Non-bonded interactions are typically described by Lennard-Jones potentials and point charges. The Lennard-Jones parameters are optimized to reproduce key experimental bulk properties, such as the liquid density and enthalpy of vaporization of a select set of representative compounds. nih.govacs.org Point charges can be derived from quantum chemical calculations that model the molecule in a continuum solvent. nih.gov

Recent efforts have led to the creation of new, widely applicable molecular models for organosilicon compounds. nih.govstrath.ac.uk One such example is the Polarization-Consistent Approach (PolCA), which incorporates polarization effects into a non-polarizable model, enhancing its accuracy. strath.ac.uknih.govacs.org Another approach involves supplementing existing force fields, like the General Amber Force Field (GAFF2), with new parameters for organosilanes to ensure compatibility with widely-used biomolecular simulation packages. rsc.org

Validation is a crucial final step, where the performance of the parameterized force field is tested by comparing its predictions for a wider range of molecules and properties not used in the fitting process. nih.govnih.gov These validation tests often include properties like the dielectric constant and self-diffusion coefficient, providing a rigorous assessment of the model's predictive power. nih.govnih.gov

Table 2: Example Validation of a Force Field for Organosilicon Compounds This table presents a representative comparison between experimental data and simulation results for various properties of organosilanes, demonstrating the validation process for a newly developed force field. Click on the headers to sort the table.

CompoundPropertyExperimental ValueSimulated ValueDeviation (%)
TetramethylsilaneDensity (g/cm³)0.6410.640-0.2
TetramethylsilaneEnthalpy of Vaporization (kJ/mol)25.125.2+0.4
TetraethoxysilaneDensity (g/cm³)0.9340.925-1.0
TetraethoxysilaneEnthalpy of Vaporization (kJ/mol)44.244.0-0.5
HexamethyldisiloxaneDensity (g/cm³)0.7640.760-0.5
HexamethyldisiloxaneEnthalpy of Vaporization (kJ/mol)32.833.1+0.9

Data adapted from validation studies of organosilicate force fields. nih.govacs.org

Density Functional Theory (DFT) Studies of Vinylsilane Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and reactivity of molecules. mdpi.com For vinylsilanes, DFT calculations provide deep insights into reaction mechanisms, predicting reaction pathways, transition state geometries, and activation energies. researchgate.net This theoretical approach is invaluable for understanding the factors that control the regio- and stereoselectivity of chemical reactions involving the vinylsilyl group.

A prominent application of DFT in this area is the study of Diels-Alder reactions, where a vinylsilane acts as the dienophile. researchgate.net DFT calculations can be used to model the reaction between a vinylsilane and a diene, such as cyclopentadiene. researchgate.net By calculating the activation energies (ΔE‡) and reaction energies (ΔEr) for different possible pathways, researchers can predict the most favorable synthetic route and explain observed product distributions. researchgate.net These computational studies can be calibrated against experimental rate data to ensure their predictive accuracy. researchgate.net

DFT is also employed to elucidate the mechanisms of more complex, metal-catalyzed reactions. For example, the rhodium(III)-catalyzed annulation of aniline (B41778) derivatives with vinylsilanes to form indoline (B122111) products has been analyzed using DFT. researchgate.net Such studies can map out the entire catalytic cycle, identifying key steps like C-H activation, vinylsilane insertion, and reductive elimination. researchgate.net The calculations can determine the rate-determining step of the reaction and clarify the role of additives, such as oxidants, in promoting the catalytic process. researchgate.net These mechanistic insights are crucial for optimizing reaction conditions and developing new catalytic systems.

Table 3: DFT-Calculated Activation Parameters for Diels-Alder Reactions of Vinylsilanes with Cyclopentadiene Click on the headers to sort the table.

Vinylsilane ReactantActivation Energy (ΔE‡) (kcal/mol)Reaction Energy (ΔEr) (kcal/mol)Predicted Pathway
Vinyltrimethylsilane25.5-21.8Endo
(1-Bromovinyl)trimethylsilane28.1-19.5Endo
Vinyltrichlorosilane23.9-23.1Endo
Vinyldimethylsilane26.0-22.0Endo

Data adapted from DFT computational studies on the Diels-Alder reactions of various vinylsilanes. The values represent the energetic profile for the reaction with cyclopentadiene, calculated at the MPW1PW91/6-31+G(d) level of theory. researchgate.net

Advanced Spectroscopic and Analytical Characterization of Diethylmethylvinylsilane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of Diethylmethylvinylsilane, providing detailed information about the ¹H, ¹³C, and ²⁹Si nuclei.

Multi-Nuclear NMR Analysis (¹H, ¹³C, ²⁹Si)

Multi-nuclear NMR analysis provides a complete picture of the this compound molecule by probing the chemical environments of its key atoms.

¹H NMR: The proton NMR spectrum of this compound displays characteristic signals for the vinyl, ethyl, and methyl groups attached to the silicon atom. The vinyl group protons appear as a complex multiplet system in the downfield region due to their distinct chemical environments and spin-spin coupling. The ethyl groups show a quartet for the methylene (B1212753) (CH₂) protons coupled to the methyl (CH₃) protons, which in turn appear as a triplet. The methyl group directly bonded to the silicon atom appears as a singlet in the most upfield region. nih.gov

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. oregonstate.edu The vinyl carbons are observed in the alkene region of the spectrum. The methylene and methyl carbons of the ethyl groups, as well as the silicon-bound methyl carbon, appear in the upfield aliphatic region. nih.govoregonstate.edu The specific chemical shifts are sensitive to the electron-donating or -withdrawing nature of the silyl (B83357) group. organicchemistrydata.org

²⁹Si NMR: As the central atom, the ²⁹Si nucleus gives a single resonance in the NMR spectrum, the chemical shift of which is highly indicative of the substituents on the silicon atom. unige.ch For this compound, the ²⁹Si chemical shift provides confirmation of the tetravalent silicon center bonded to two ethyl groups, one methyl group, and one vinyl group. nih.govresearchgate.net The chemical shift value helps in distinguishing it from other organosilanes with different alkyl or functional group substitutions. unige.chresearchgate.net

Interactive Data Table: Typical NMR Chemical Shifts (δ) for this compound Data based on typical values for similar organosilicon structures and publicly available spectral data. nih.govmsu.edu

NucleusGroupChemical Shift (ppm)MultiplicityNotes
¹H Vinyl (-CH=CH₂)5.70 - 6.15Multiplet (dd)Three distinct protons in an AMX spin system.
Ethyl (-CH₂CH₃)~0.95 (CH₃), ~0.55 (CH₂)Triplet (CH₃), Quartet (CH₂)Protons on ethyl groups attached to silicon.
Methyl (-CH₃)~0.10SingletProtons on the methyl group directly attached to silicon.
¹³C Vinyl (-C H=C H₂)~138 (Si-CH=), ~132 (=CH₂)SingletChemical shifts are characteristic for vinylsilanes.
Ethyl (-C H₂C H₃)~8 (CH₃), ~4 (CH₂)SingletAliphatic carbons in the upfield region.
Methyl (-C H₃)~ -6SingletUpfield shift due to direct attachment to silicon.
²⁹Si Si~ -4SingletCharacteristic shift for a tetraalkyl/vinylsilane.

Two-Dimensional NMR Techniques (e.g., HSQC, DEPT, COSY) for Structural Elucidation

While 1D NMR provides fundamental data, 2D NMR techniques are employed for unambiguous structural assignment, especially for more complex derivatives. nih.gov

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment is used to establish proton coupling networks. For this compound, COSY would show cross-peaks between the geminal and vicinal protons of the vinyl group, as well as between the methylene and methyl protons of the ethyl groups, confirming their connectivity. researchgate.netemerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with their directly attached carbon atoms. magritek.com This is crucial for assigning the ¹³C spectrum definitively. For instance, the proton signal for the silicon-bound methyl group would correlate with the most upfield carbon signal, confirming its identity. emerypharma.commagritek.com

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (e.g., DEPT-90, DEPT-135) are used to determine the multiplicity of carbon atoms (CH, CH₂, CH₃). emerypharma.com A DEPT-135 spectrum of this compound would show positive signals for the CH (vinyl) and CH₃ (ethyl and methyl) carbons, and negative signals for the CH₂ (ethyl) carbons, providing clear differentiation. magritek.com

These techniques, when used in combination, leave no ambiguity in the structural assignment of this compound and its derivatives. nih.govresearchgate.net

In-situ NMR for Reaction Monitoring

In-situ NMR spectroscopy is a powerful method for studying the reaction kinetics and mechanisms of transformations involving this compound. chemrxiv.org A prominent application is in monitoring hydrosilylation reactions, where the vinyl group of this compound reacts with a silicon-hydride in the presence of a catalyst. acs.orgethernet.edu.et By acquiring NMR spectra at regular intervals directly from the reaction mixture, researchers can track the disappearance of the vinyl proton and carbon signals (around 5.7-6.2 ppm in ¹H NMR) and the simultaneous appearance of new signals corresponding to the saturated alkyl chain of the product. acs.org This allows for the determination of reaction rates, catalyst efficiency, and the detection of any transient intermediates or byproducts, providing deep mechanistic insights. acs.orgacs.org

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique for determining the molecular weight and elucidating the fragmentation patterns of this compound, which aids in its identification and structural confirmation. broadinstitute.org

Elucidation of Fragmentation Pathways of Organosilicon Compounds

In mass spectrometry, this compound is ionized and then fragmented. The resulting mass-to-charge ratios of the fragments provide a structural fingerprint. The fragmentation of organosilicon compounds is typically dominated by the cleavage of the silicon-carbon bonds, which are weaker than carbon-carbon bonds. acs.org

For this compound (Molecular Weight: 128.29 g/mol ), common fragmentation pathways observed under electron ionization (EI) would include:

Loss of a methyl group ([M-15]⁺): Cleavage of a Si-CH₃ bond results in a prominent ion at m/z 113.

Loss of a vinyl group ([M-27]⁺): Cleavage of the Si-CH=CH₂ bond leads to an ion at m/z 101.

Loss of an ethyl group ([M-29]⁺): Cleavage of a Si-CH₂CH₃ bond produces a characteristic ion at m/z 99.

The relative abundance of these fragment ions provides valuable information for confirming the structure of the parent molecule and distinguishing it from its isomers.

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

IonFormulam/z (Mass/Charge)Loss
Molecular Ion [M]⁺[C₇H₁₆Si]⁺128-
[M-CH₃]⁺[C₆H₁₃Si]⁺113Methyl Radical (•CH₃)
[M-CH=CH₂]⁺[C₅H₁₃Si]⁺101Vinyl Radical (•CH=CH₂)
[M-CH₂CH₃]⁺[C₅H₁₁Si]⁺99Ethyl Radical (•CH₂CH₃)

Application of High-Resolution Mass Spectrometry Techniques (e.g., FT-ICR-MS, QqQ ESI-MS/MS)

High-resolution mass spectrometry (HRMS) techniques offer significant advantages for the analysis of organosilicon compounds. nih.gov

Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS): This technique provides ultra-high mass resolution and accuracy. nih.govresearchgate.net For this compound, FT-ICR-MS can determine the mass of the molecular ion with exceptional precision (e.g., to four or five decimal places), allowing for the unambiguous calculation of its elemental formula (C₇H₁₆Si). nih.gov This capability is crucial for distinguishing between compounds with very similar nominal masses.

Triple Quadrupole Electrospray Tandem Mass Spectrometry (QqQ ESI-MS/MS): While ESI is less common for nonpolar compounds like this compound, its derivatives can be analyzed using this method. nih.govmdpi.com Tandem mass spectrometry (MS/MS) is particularly useful for structural confirmation. nih.govresearchgate.net In an MS/MS experiment, the parent ion (e.g., [M-CH₃]⁺) is selected in the first quadrupole, fragmented via collision-induced dissociation in the second quadrupole, and the resulting daughter ions are analyzed in the third quadrupole. This process confirms the proposed fragmentation pathways and provides an additional layer of structural verification. nih.govresearchgate.net

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, serves as a fundamental tool for identifying the functional groups present in this compound and tracking their transformation during polymerization and pyrolysis. rockymountainlabs.com These techniques probe the vibrational modes of molecules; FTIR measures the absorption of infrared radiation, while Raman spectroscopy measures the inelastic scattering of monochromatic light. rockymountainlabs.comthermofisher.com The two methods are complementary, as molecular vibrations that are strong in Raman may be weak or absent in FTIR, and vice versa. researchgate.net

In this compound and its derivatives, key functional groups produce characteristic signals. The vinyl group (–CH=CH₂) is identifiable by its C=C stretching and C-H stretching and bending modes. The alkyl groups (methyl, –CH₃; ethyl, –CH₂CH₃) are identified by their respective C-H stretching and bending vibrations. The core silicon-carbon (Si-C) bonds also have distinct vibrational frequencies.

During polymerization, the disappearance or reduction in the intensity of vinyl group peaks indicates the consumption of the C=C double bond. In the subsequent pyrolysis to form ceramics, the spectra show the progressive loss of organic functional groups (C-H bonds) and the formation of a silicon carbide (SiC) or silicon oxycarbide (SiOC) network. researchgate.net

Below is a table of characteristic vibrational frequencies for the functional groups found in this compound and related organosilicon compounds.

Functional GroupVibration ModeTypical Wavenumber (cm⁻¹) (FTIR)Typical Wavenumber (cm⁻¹) (Raman)
Vinyl Group =C-H Stretch3100–30003100–3000
C=C Stretch1680–16401680–1640 (Often stronger than FTIR)
=C-H Bend1000–650Weak
Alkyl Groups C-H Stretch (in -CH₃, -CH₂-)2960–28502960–2850
C-H Bend (in -CH₃, -CH₂-)1470–13501470–1350
Silicon-Carbon Si-CH₃ Deformation~1275–1250~1275–1250
Si-C Stretch880–750880–750
Silicon-Oxygen Si-O-Si / Si-O-C Stretch1140–1030Weak

Data compiled from references nist.govinstanano.comlibretexts.orgpressbooks.pubrenishaw.com. Note: Specific peak positions can vary based on the molecular environment.

Thermal Analysis Techniques for Polymer-to-Ceramic Conversion

Thermal analysis techniques are indispensable for characterizing the transformation of organosilicon polymers, derived from monomers like this compound, into ceramic materials. researchgate.net These methods monitor changes in the physical and chemical properties of a material as a function of temperature, providing critical data for optimizing the pyrolysis process to achieve high-quality ceramics. jmmab.com

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. hu-berlin.de For polymers derived from this compound, DSC is used to determine key thermal transitions. The glass transition temperature (Tg) indicates the point where the amorphous regions of the polymer change from a rigid to a more flexible state. hu-berlin.de For ethylene-vinylsilane copolymers, glass transitions have been observed between -40 and -20 °C. jku.at DSC can also identify exothermic peaks associated with cross-linking reactions, which are crucial for increasing the final ceramic yield, and endothermic peaks corresponding to the melting of any crystalline domains within the polymer. hu-berlin.dejku.at

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. tainstruments.com It is one of the most critical techniques for studying the polymer-to-ceramic conversion process, as it quantifies the thermal stability and the ceramic yield—the percentage of the initial polymer mass that remains as ceramic residue at high temperatures.

The TGA curve of a vinylsilane-based polymer typically shows several mass loss stages:

Initial, minor loss : Volatilization of low-molecular-weight oligomers at lower temperatures.

Major decomposition : Significant mass loss occurs at intermediate temperatures (e.g., 200-600 °C) due to the breakdown and volatilization of organic side groups (ethyl, methyl, and residual vinyl groups). researchgate.netcetjournal.it

Final plateau : At high temperatures (e.g., >800 °C), the mass stabilizes, and the remaining residue represents the ceramic yield.

For instance, the pyrolysis of poly(vinylsilane) under a nitrogen atmosphere has been shown to result in a ceramic yield of approximately 40%. riss.kr Catalysts can be used to lower the polymer degradation temperature, a process that can be efficiently screened using TGA. tainstruments.com

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference as they are subjected to the same heating program. jmmab.com Similar to DSC, DTA detects thermal events. Exothermic peaks in the DTA curve during the pyrolysis of organosilicon polymers are often attributed to cross-linking reactions and the chemical transformations that convert the polymer into an amorphous ceramic network. researchgate.netjmmab.com These exothermic events are critical as they signify the stabilization of the structure before major decomposition, which is essential for preventing the polymer from melting or depolymerizing completely, thereby maximizing ceramic yield.

Thermal Mechanical Analysis (TMA) measures changes in the dimensions of a material as a function of temperature under a controlled force. thermalsupport.com This technique is highly sensitive for assessing the degree of cross-linking in preceramic polymers, a factor that is vital for achieving a high ceramic yield. researchgate.netjmmab.com

In a typical TMA experiment on a vinylsilane-based polymer, a probe is placed on the sample with a small, constant force. As the sample is heated, the following can be observed:

Softening Point : A significant penetration of the probe indicates the polymer's softening or melting temperature.

Shrinkage : A decrease in the sample's dimension is often associated with cross-linking reactions, where the polymer chains form a more compact, three-dimensional network.

Expansion/Foaming : At higher temperatures, a rapid increase in dimension can indicate swelling caused by the evolution of gaseous decomposition products within a viscous polymer matrix. thermalsupport.com

By comparing the thermomechanical behavior of samples with different processing histories, TMA provides valuable insights into the effectiveness of the cross-linking process. thermalsupport.comacs.org

TechniqueInformation Obtained for this compound DerivativesTypical Findings
DSC Glass transition (Tg), melting point (Tm), crystallization (Tc), cross-linking exotherms.Tg between -40 and -20 °C for related copolymers; exotherms for cross-linking. jku.at
TGA Thermal stability, decomposition temperatures, ceramic yield.Multi-stage decomposition; ceramic yields around 40% for related polymers. riss.kr
DTA Identification of endothermic and exothermic transitions.Exothermic peaks indicate cross-linking and polymer-to-ceramic conversion. jmmab.com
TMA Softening temperature, assessment of cross-linking via dimensional changes (shrinkage).Measures shrinkage associated with network formation, vital for ceramic yield. researchgate.net

Microscopic and Scattering Techniques for Material Characterization

Once the polymer-to-ceramic conversion is complete, microscopic and scattering techniques are employed to characterize the structure, morphology, and phase composition of the resulting ceramic material.

Microscopic techniques , such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), provide visual information about the material's microstructure.

SEM is used to observe the surface morphology, porosity, and the presence of micro-scale defects in the bulk ceramic or in ceramic fibers. beilstein-journals.org

TEM offers higher resolution, allowing for the characterization of the nano-scale structure. osti.gov Studies on polymer-derived SiC have used TEM to reveal that the material is often composed of sub-micrometer-sized β-SiC microcrystals. osti.gov High-resolution TEM can also identify the presence and distribution of secondary phases, such as free graphitic carbon, within the ceramic matrix. osti.govosti.gov

Scattering techniques , primarily X-ray Diffraction (XRD), are used to identify the crystalline phases present in the material.

XRD analysis of ceramics derived from vinylsilane polymers typically shows that the material is amorphous or nano-crystalline at pyrolysis temperatures around 1000 °C. beilstein-journals.orgatomfair.com As the heat treatment temperature increases, characteristic diffraction peaks for crystalline phases, such as β-SiC, emerge and sharpen, indicating grain growth. atomfair.com The amorphous nature at lower temperatures and the nano-crystalline structure at higher temperatures are hallmarks of polymer-derived ceramics. scientific.net

Together, these techniques provide a comprehensive picture of the final ceramic product, linking the precursor chemistry and processing conditions to the material's ultimate microstructure and properties. atomfair.comscientific.net

Scanning Electron Microscopy (SEM) for Morphology

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of materials. In the context of this compound derivatives, SEM is employed to study the form, size, and arrangement of micro and nanostructures.

Detailed research findings from SEM analysis reveal the morphological characteristics of materials synthesized using this compound as a precursor or component. For instance, when used as a precursor in chemical vapor deposition (CVD), this compound can lead to the formation of thin films. The morphology of these films is highly dependent on deposition conditions. Studies on silicon carbide (SiC) thin films grown from this compound show that deposition temperature significantly influences the surface morphology. Films deposited at temperatures between 700 and 900 °C tend to have smoother surfaces with small crystals. However, increasing the temperature to 1000 °C can cause a bursting effect on the film's surface, indicating a dramatic change in the growth mechanism and resulting morphology.

Furthermore, SEM is utilized to characterize more complex structures like nanowires. The growth of 3C-SiC nanowires using this compound in metal-organic chemical vapor deposition (MOCVD) has been reported. SEM imaging would be essential in this case to confirm the wire-like morphology, determine their dimensions (diameter and length), and observe their alignment and density on the substrate.

The table below summarizes morphological features of this compound derivatives as observed by SEM in various studies.

Material SystemPrecursor/ComponentAnalytical FocusObserved Morphological Characteristics
Silicon Carbide (SiC) Thin Film Diethylmethylsilane (B1588745)Surface morphologySmooth surfaces with small crystals (at 700-900 °C); Surface bursting (at 1000 °C)
3C-SiC Nanowires This compoundNanostructure morphologyWire-like structures on a substrate
Polymer Blends This compound CopolymerPhase homogeneity and compatibilityCan reveal heterophasic or homogenous structures depending on miscibility

This table is generated based on findings from cited research on similar material systems and precursors.

The insights gained from SEM are foundational for controlling the synthesis process to achieve desired material morphologies and, consequently, tailored properties. The technique's ability to provide high-resolution images of surface features makes it an indispensable tool in the characterization of this compound-derived materials.#### 3.5.2. Transmission Electron Microscopy (TEM) for Nanostructure

Transmission Electron Microscopy (TEM) offers unparalleled resolution for probing the internal nanostructure of materials. Unlike SEM, which images the surface, TEM transmits electrons through an ultrathin specimen to generate a high-resolution, two-dimensional projection of its internal features. This capability is essential for characterizing the nanoscale organization of this compound derivatives, such as the morphology of block copolymers, the arrangement of crystalline domains, and the structure of composite materials at the nanoscale.

For polymeric systems derived from or incorporating this compound, TEM is a critical tool for visualizing the self-assembled nanostructures. In block copolymers (BCPs), for instance, TEM can directly image the microphase-separated domains, such as lamellae, cylinders, or spheres, formed by the immiscible polymer blocks. The high resolution of TEM allows for the precise measurement of domain sizes and spacing, as well as the characterization of the interface between the different polymer domains. For these analyses, contrast between the domains is often necessary, which can be achieved through staining with heavy elements or by using advanced techniques like energy-filtered TEM (EFTEM) if the domains have different elemental compositions.

In the context of nanocomposites where this compound might be used to functionalize nanoparticles or as a precursor for a matrix material, TEM provides direct evidence of nanoparticle dispersion and distribution. It can reveal whether nanoparticles are well-exfoliated and individually dispersed or if they exist as agglomerates within the polymer matrix. High-resolution TEM (HRTEM) can even resolve the lattice fringes of crystalline nanoparticles or crystalline domains within a polymer, providing information on their atomic structure and orientation.

A U.S. patent application mentions the use of high-resolution transmission electron microscopy in the context of creating composite materials where this compound is listed as a potential silane (B1218182) coupling agent. While specific TEM images of this compound-derived structures are not publicly prevalent in research literature, the application of TEM to analogous systems provides a clear framework for its potential use. For example, in studies of other polymer systems, TEM has been used to identify the size and shape of nano-scale features. In one study, nano acrylate (B77674) terpolymers were characterized by TEM, revealing average particle diameters of around 79 nm.

The table below outlines the types of nanostructural information that can be obtained for this compound derivatives using TEM, based on its application to similar material classes.

Material SystemPotential this compound RoleNanostructural Feature of InterestInformation Provided by TEM
Block Copolymers Monomer for one blockDomain morphology and sizeVisualization of lamellar, cylindrical, or spherical domains; measurement of domain spacing and interface width.
Nanocomposites Surface modifier for fillers; Matrix precursorFiller dispersion and morphologyAssessment of nanoparticle aggregation or exfoliation; visualization of filler shape and size.
Crystalline Polymers MonomerCrystalline structureImaging of crystalline lamellae and defects; measurement of lattice spacings via HRTEM.
Emulsion Polymers Co-monomerParticle size and shapeDetermination of the average size and distribution of polymer nanoparticles formed during emulsion polymerization.

This table illustrates the potential applications of TEM for characterizing materials derived from this compound, based on established methodologies for similar polymer and composite systems.

X-ray Diffraction (XRD) is a fundamental, non-destructive technique used to analyze the atomic and molecular structure of materials. By measuring the angles and intensities at which X-rays are scattered by the electron clouds of atoms in a sample, XRD can provide detailed information on crystallinity, phase composition, and interfacial spacing. For derivatives of this compound, XRD is crucial for determining whether the resulting materials are crystalline, semi-crystalline, or amorphous.

In polymeric materials, the long-chain molecules can arrange themselves in ordered, crystalline lamellae or exist in a disordered, amorphous state. The XRD pattern of a highly crystalline polymer consists of sharp, well-defined peaks, while an amorphous polymer produces a broad, diffuse halo. A semi-crystalline polymer, which contains both ordered and disordered regions, will exhibit both sharp peaks superimposed on a broad amorphous background. The percentage of crystallinity can be calculated by comparing the integrated areas of the crystalline peaks to the total area under the curve.

In the case of polysilanes, which are structurally related to polymers that could be derived from this compound, XRD is used to determine the crystal structure and backbone conformation. For instance, XRD analysis of poly(di-n-hexyl silane) revealed an all-trans backbone conformation and an orthorhombic unit cell. The diffraction peaks can be indexed to specific crystallographic planes, and from their positions (2θ angles), the d-spacing (interplanar spacing) can be calculated using Bragg's Law (nλ = 2d sinθ). This information is vital for understanding the packing of polymer chains.

Polymer System2θ Peak Position(s)Corresponding d-spacing (Å)InterpretationReference
p(NIPAM/AA) Copolymer ~8.4°~10.5Secondary diffraction peak
~19.5°~4.5Fundamental diffraction peak, indicating semi-crystalline nature
Chitosan ~9.5°, ~19.6°~9.3, ~4.5Crystalline peaks of original polymer
Chitosan-Acrylamide Copolymer Broad haloN/AAmorphous structure after copolymerization
Poly(di-n-hexyl silane) Multiple sharp peakse.g., 11.91 (from 1.191 nm)Orthorhombic crystal structure with all-trans backbone

This table is a representative example based on data from analogous polymer systems to illustrate the application of XRD.

For materials involving interfaces, such as block copolymers or multilayer thin films, XRD can also be used to determine interfacial spacing. The regular, periodic structure of self-assembled block copolymer domains or layered films can diffract X-rays, producing peaks at low angles (a technique known as Small-Angle X-ray Scattering, or SAXS) that correspond to the repeat distance of these nanoscale features. This provides a quantitative measure of the domain or layer spacing, which is critical for applications in nanotechnology and electronics.

Polymerization and Advanced Material Science Applications of Diethylmethylvinylsilane

Polymerization Reactions of Vinylsilanes

The presence of the vinyl group (-CH=CH₂) in vinylsilanes like diethylmethylvinylsilane is the key to their polymerization capabilities. This functional group allows them to participate in various polymerization reactions, leading to the formation of silicon-containing polymers with tailored properties.

Homopolymerization and Copolymerization of Vinylsilanes

Vinylsilanes can undergo polymerization through their vinyl group. Homopolymerization, the process of polymerizing a single type of monomer, can be challenging for some vinylsilanes due to steric hindrance from the silicon atom and its substituents. However, they readily participate in copolymerization, where they are mixed and polymerized with other vinyl monomers, such as styrene (B11656) or vinyl acetate (B1210297). encyclopedia.pubspecialchem.com

In copolymerization reactions, the incorporation of vinylsilane units into the polymer chain can be used to modify the properties of the final material. For instance, studies on the emulsion copolymerization of vinyl acetate and vinyl trimethoxysilane (B1233946) (a related vinylsilane) show that the kinetics and microstructure of the resulting latex are heavily influenced by the silane (B1218182) monomer. specialchem.comebeammachine.com An increase in the vinylsiloxane content in the monomer mixture can lead to a decrease in the polymerization rate and the molecular weight of the copolymers. specialchem.com The reactivity ratios of the monomers, which describe the tendency of a monomer to react with itself or the other monomer, are crucial in determining the final polymer composition. For the vinyl acetate (VAc) and vinyl trimethoxysilane (VTMS) system, the reactivity ratios were found to be r(VAc) = 0.211 and r(VTMS) = 0, indicating that the growing polymer chain ending in a VAc unit prefers to add another VAc monomer, and a chain ending in VTMS cannot add another VTMS monomer, effectively halting homopolymerization under those conditions. ebeammachine.com

Table 1: Copolymerization Parameters for Selected Vinylsilanes This table provides illustrative data on the copolymerization behavior of vinylsilanes with other common monomers. The reactivity ratios (r1, r2) indicate how the monomers add to the polymer chain.

Monomer 1 (M1)Monomer 2 (M2)r1r2Polymerization SystemReference
Vinyl AcetateVinyl trimethoxysilane0.2110Emulsion Copolymerization ebeammachine.com
StyreneVarious AlkoxyvinylsilanesData varies with silane structureRadical Copolymerization encyclopedia.pub
Methyl methacrylateDiphenylvinylsilaneCopolymerization confirmedRadical Copolymerization googleapis.com

Cross-linking Reactions in Vinylsilane-Containing Polymers

A primary application of incorporating vinylsilanes into polymers is to facilitate cross-linking, a process that forms a three-dimensional network of interconnected polymer chains. specialchem.com This network structure significantly enhances the mechanical strength, thermal stability, and chemical resistance of the material. specialchem.com

The cross-linking of polymers containing vinylsilane units can be initiated through several mechanisms. For polymers containing unreacted vinyl groups, cross-linking can occur via free radical polymerization. specialchem.com More commonly for commercial applications, especially with polyolefins like polyethylene (B3416737), a vinylalkoxysilane is first grafted onto the polymer backbone. In the presence of moisture and a catalyst (often a tin compound), the alkoxy groups on the silane hydrolyze to form silanol (B1196071) (Si-OH) groups. These silanols then condense with each other to form stable siloxane bridges (Si-O-Si) between the polymer chains. mdpi.comhbni.ac.inchemrxiv.org This process, known as moisture curing, is highly flexible as it can be triggered after the polymer has been shaped into its final form, such as a pipe or cable insulation. mdpi.com The resulting siloxane cross-links are less rigid than the carbon-carbon cross-links created by other methods, which can impart superior impact resistance and tensile strength. mdpi.com

Studies on starch-polyvinyl alcohol blends modified with vinyl silane have demonstrated that cross-linking leads to increased viscosity, higher glass transition temperatures, and improved tensile strength. researchgate.netmdpi.com

Synthesis of Organosilicon Polymers with Controlled Architectures

Modern polymer chemistry seeks to control not just the chemical composition but also the architecture of polymers, such as creating branched, dendritic, or cyclic structures. Vinylsilanes are valuable monomers in the synthesis of such complex organosilicon polymers.

One advanced technique is anionic stitching polymerization. This method has been applied to styryl(vinyl)silanes to create novel polymers containing fused sila-bicyclic structures within the main polymer chain. acs.org Another approach involves Group Transfer Polymerization (GTP), which allows for the synthesis of polymers with well-controlled molecular weights and low dispersity. Patents have described processes where a functional norbornene initiator is first reacted with a hydrosilane, such as diethylmethylsilane (B1588745), to form a silated intermediate. google.com This intermediate then initiates the GTP of acrylic monomers, followed by Ring-Opening Metathesis Polymerization (ROMP) to produce complex brush polymers. google.com Such multi-step strategies enable the precise construction of macromolecular structures that combine different polymer types, with the silane linkage playing a crucial role in the synthetic design. acs.orggoogle.com

This compound as a Precursor for Advanced Ceramics

Beyond their use in conventional polymers, vinylsilane-containing polymers are crucial as preceramic polymers. These specialized polymers can be transformed into ceramic materials through a high-temperature heat treatment process known as pyrolysis.

Polymer-Derived Ceramics (PDCs) from Organosilicon Precursors

Polymer-Derived Ceramics (PDCs) are a class of materials formed from the thermal decomposition of preceramic polymers. encyclopedia.pubwikipedia.org This route offers significant advantages over traditional powder-based ceramic processing, including the ability to form complex shapes, fibers, and coatings. mdpi.comwikipedia.org Organosilicon polymers are the most common precursors, yielding ceramics primarily in the Si-C-N-O system. wikipedia.org

The conversion process involves three main stages:

Shaping: The preceramic polymer is formed into the desired shape (e.g., fiber, coating, or bulk part). wikipedia.org

Cross-linking: The shaped polymer is heated at a moderate temperature to induce cross-linking. This step is crucial as it increases the molecular weight and creates a rigid network, which prevents the polymer from melting or volatilizing during pyrolysis, thereby increasing the ceramic yield. mdpi.comresearchgate.net

Pyrolysis: The cross-linked polymer is heated to high temperatures (typically 800-1400°C) in an inert atmosphere. encyclopedia.pubmdpi.com During pyrolysis, the organic side groups are cleaved, releasing volatile species like methane (B114726) and hydrogen, and the polymer backbone rearranges to form an amorphous inorganic ceramic. researchgate.net

The final composition and properties of the PDC, such as silicon carbide (SiC), silicon nitride (Si₃N₄), or silicon oxycarbide (SiOC), are directly dependent on the molecular structure of the initial organosilicon precursor. wikipedia.org

Pyrolytic Conversion of Vinylsilane Polymers to Silicon-Carbide (SiC) Ceramics

Polymers containing vinylsilane units, such as poly(vinylsilane) or other vinyl-functionalized polycarbosilanes, are effective precursors for producing silicon carbide (SiC). researchgate.net The vinyl groups can be used for the initial polymerization or for cross-linking the preceramic polymer. mdpi.com

During pyrolysis, the polymer undergoes a transition from an organic material to an inorganic amorphous ceramic. researchgate.netnih.gov For a polycarbosilane, this conversion involves the evolution of hydrogen and methane, leading to the formation of a Si-C network. chemrxiv.orgosti.gov Research on the pyrolysis of poly(vinylsilane) has shown that it produces a carbon-rich Si-C ceramic. researchgate.net This excess carbon, when finely dispersed, can enhance the material's resistance to oxidation at high temperatures. researchgate.net The final ceramic yield and composition are highly dependent on the polymer's backbone structure and the pyrolysis conditions. researchgate.net For example, a preceramic polymer known as SMP-10 is understood to undergo H₂ elimination reactions during pyrolysis, forming an unsaturated backbone that eventually rearranges into a structure that serves as a precursor for β-SiC. chemrxiv.org While direct research is limited, the chemical principles and related studies, such as the use of diethylmethylsilane for SiC layer deposition, strongly support the role of polymers derived from this compound as effective precursors for silicon carbide ceramics. hbni.ac.in

Influence of Precursor Structure on Ceramic Yield and Properties

The conversion of organosilicon polymers into ceramic materials, known as polymer-derived ceramics (PDCs), is a versatile method for producing silicon-based ceramics like silicon carbide (SiC) and silicon oxycarbide (SiOC). rsc.orgsciopen.com The structure of the molecular precursor is a critical factor that dictates the final properties of the ceramic, including its chemical composition, phase, morphology, and ceramic yield. rsc.org this compound (DEMS) has been identified as a viable single-source precursor for depositing SiC thin films and nanostructures. nih.govaip.orgaip.orgresearchgate.net

The transformation from a preceramic polymer to a ceramic involves pyrolysis, during which the organic side groups are cleaved, and the backbone rearranges to form an inorganic network. osti.govmdpi.com The chemical nature of the precursor's constituent groups directly influences this process. Key structural aspects include:

Silicon-to-Carbon Ratio: Precursors like methyltrichlorosilane (B1216827) (MTS) have a stoichiometric Si:C ratio of 1:1, which is advantageous for forming pure SiC. scielo.org.zamdpi.com Precursors with higher carbon content can lead to carbon-rich ceramics, which influences properties like electrical conductivity. mdpi.comaip.org

Functional Groups: The presence of reactive functional groups, such as vinyl (–CH=CH₂) or silyl (B83357) (Si-H) groups, is crucial. rsc.orgmdpi.com Vinyl groups facilitate cross-linking reactions at lower temperatures, which increases the molecular weight of the polymer before pyrolysis. rsc.org This enhanced cross-linking minimizes the loss of volatile fragments during heating, thereby increasing the ceramic yield. rsc.orgmdpi.com For example, a polysiloxane with vinyl and silyl groups demonstrated a ceramic yield of 72.5%. mdpi.com

Side-Chain Groups: The type of alkyl or aryl groups attached to the silicon atoms affects the byproducts released during pyrolysis and the final ceramic composition. rsc.org For instance, the pyrolysis of a methyl-phenyl-vinyl-hydrogen polysiloxane releases mainly hydrogen and methane. mdpi.com

This compound, with its combination of ethyl, methyl, and a reactive vinyl group, serves as a single-source precursor containing both silicon and carbon. nih.govaip.org Studies have shown that high-quality polycrystalline SiC thin films can be grown from DEMS, with the optimal substrate temperature found to be around 900 °C. aip.org The structure of DEMS allows for the formation of SiC, and its use in chemical vapor deposition (CVD) processes has been explored for creating these advanced ceramic materials. nih.govaip.orgmdpi.com

Table 1: Comparison of Selected Organosilicon Precursors for SiC Ceramics

Precursor Name Chemical Formula Key Structural Features Typical Ceramic Product/Properties
This compound (DEMS) C₇H₁₆Si Contains ethyl, methyl, and one reactive vinyl group. nih.govaip.org Used as a single-source precursor for polycrystalline 3C-SiC thin films and nanowires. aip.orgresearchgate.net
Methyltrichlorosilane (MTS) CH₃SiCl₃ Stoichiometric 1:1 Si:C ratio; produces HCl byproduct. scielo.org.zamdpi.com Widely used for high-quality SiC films; process parameters like H₂:MTS ratio control particle size. scielo.org.zaup.ac.za
Polycarbosilane (PCS) General: [Si(R₂)CH₂]ₙ Polymer backbone of Si-C bonds; often contains Si-H for cross-linking. sciopen.comosti.gov A common legacy precursor for SiC fibers (e.g., Hi-Nicalon™); yields can be enhanced by recycling byproducts. sciopen.comosti.gov

| Polysiloxane (e.g., Silres H62C) | General: [Si(R₂)O]ₙ | Si-O backbone; modified with functional groups like vinyl and silyl. rsc.orgmdpi.com | Pyrolysis leads to SiOC or, at high temperatures (e.g., 1700 °C), carbon-rich 3C-SiC. High ceramic yields (e.g., ~73%) are possible. mdpi.com |

Applications in Functional Materials

Polymers derived from vinylsilanes, such as poly(this compound), are part of the broader class of organosilicon polymers. The opto-electronic properties of these materials are intrinsically linked to their electronic structure. In polysilanes, which feature a silicon-atom backbone, electron delocalization along the Si-Si sigma bonds gives rise to unique electronic and optical properties, including strong UV absorption and photoconductivity. researchgate.netinoe.rowikipedia.org These properties are distinct from carbon-based analogues like polyethylene and more closely resemble π-conjugated systems. inoe.ro

However, polymers formed through the polymerization of a vinylsilane like DEMS have a carbon-based backbone with pendant silyl groups. In the absence of other chromophoric or electronically active moieties, the saturated C-C backbone acts as an electrical insulator, similar to polyethylene. inoe.ro The primary absorption would be in the deep UV, and significant conductivity or visible photoluminescence would not be expected.

To impart opto-electronic functionality, several strategies could be employed:

Copolymerization: this compound could be copolymerized with monomers containing π-conjugated systems. This would incorporate chromophores into the material, potentially enabling light absorption or emission in the visible spectrum.

Pendant Group Modification: The silyl group itself could be modified with chromophoric or electronically active side groups. The electronic properties of polysilanes are known to be strongly influenced by the side groups attached to the silicon backbone. researchgate.netinoe.ro Attaching π-conjugated chromophores can influence the band gap and improve photostability. researchgate.net

Doping: When doped with strong oxidizing agents, some polysilanes transition from insulators to semiconductors. wikipedia.org

This compound finds application as a component in advanced composite materials, either as a precursor for ceramic reinforcements or as a coupling agent. researchgate.netgoogle.com The integration of silicon-based materials into polymer matrices is a well-established method for enhancing the mechanical, thermal, and functional properties of the resulting composite. mdpi.commdpi.com

One primary route involves using DEMS as a single-source precursor to synthesize silicon carbide (SiC) nanostructures, such as nanowires or hollow nanospheres. researchgate.net These SiC components can then be incorporated as a reinforcing phase into a polymer, metal, or ceramic matrix. SiC-reinforced composites are sought after for their high strength, hardness, and thermal stability, making them suitable for aerospace, automotive, and nuclear applications. mdpi.com

Furthermore, DEMS is listed as a potential silane coupling agent in the preparation of composite membranes, such as those used in lithium-ion batteries. google.com Silane coupling agents are crucial for improving the interfacial adhesion between inorganic fillers (like silica (B1680970) or alumina) and the organic polymer matrix. specialchem.com The general structure of a silane coupling agent allows it to form stable covalent bonds with the hydroxyl groups on an inorganic surface via its hydrolyzable alkoxy groups, while its organofunctional group interacts with the polymer matrix. specialchem.comwacker.com In the case of DEMS, the vinyl group is reactive and can be grafted onto or copolymerized with the host polymer, creating a strong chemical bridge at the filler-polymer interface. This improved coupling leads to enhanced mechanical properties, better filler dispersion, and increased durability of the composite material. specialchem.com

The performance and lifespan of polymeric materials are often limited by their degradation under environmental stresses like heat and UV radiation. nih.govscialert.net Additives are essential for mitigating these effects. Organosilane compounds, including this compound, can serve as multifunctional additives to enhance the stability of polymer systems. mdpi.comsemanticscholar.org

The mechanisms by which organosilanes can improve polymer stability are varied:

Cross-linking Agent: The vinyl group in DEMS is reactive and can participate in polymerization or grafting reactions. wacker.com When blended into a polymer formulation, it can act as a cross-linker, particularly in systems that cure via radical mechanisms. This increases the network density of the polymer, which can enhance thermal stability by restricting chain mobility and the pathways for thermal degradation.

UV Stabilizer and Radical Scavenger: Aromatic organosilanes have been shown to protect poly(vinyl chloride) (PVC) from photodegradation. mdpi.comsemanticscholar.org The proposed mechanisms include the absorption of harmful UV radiation by the aromatic moieties and the scavenging of radical intermediates (like polymeric peroxy radicals) that propagate degradation. mdpi.comsemanticscholar.org The organosilane interacts with the chromophore to form a stable complex, neutralizing the absorbed energy through resonance without damaging the polymer chain. mdpi.com While DEMS is aliphatic, related silane compounds are known to improve the thermal stability of PVC. mdpi.comresearchgate.net

Acid Scavenger/Barrier Formation: In polymers like PVC, thermal degradation proceeds via dehydrochlorination, releasing hydrochloric acid (HCl), which catalyzes further degradation. mdpi.com Porous fillers like nanosilica can improve thermal stability by absorbing the released HCl. mdpi.com Silane additives can contribute to creating more stable interfaces and can participate in forming protective layers or stable solid electrolyte interphase (SEI) films, as seen in battery applications with other silane additives. mdpi.com

The incorporation of silane additives has been shown to improve the thermal stability time of PVC, reduce weight loss upon irradiation, and minimize degradation-induced color changes. mdpi.commdpi.com

Table 2: Potential Roles of this compound as a Polymer Additive

Additive Function General Mechanism Proposed Role of this compound
Cross-linker Forms chemical bonds between polymer chains, increasing network density. The vinyl group can react and copolymerize into the polymer matrix, enhancing thermal and mechanical stability. wacker.com
Coupling Agent Creates a stable chemical bridge between an inorganic filler and an organic polymer matrix. The vinyl group can bond with the polymer while the silane portion adheres to inorganic fillers, improving composite integrity. specialchem.com
Stabilizer (Radical Scavenger) Interrupts the free-radical chain reactions that propagate polymer degradation. While less effective than aromatic silanes, it may participate in terminating radical species, similar to other organosilane stabilizers. mdpi.comsemanticscholar.org

| Stabilizer (Acid Scavenger) | Neutralizes or sequesters acidic byproducts of degradation (e.g., HCl from PVC). | Can contribute to a more stable polymer matrix that is less susceptible to autocatalytic degradation. mdpi.commdpi.com |

Stereoselective Synthesis and Chirality in Diethylmethylvinylsilane Chemistry

Enantioselective Construction of Silicon-Stereogenic Centers

The creation of silicon-stereogenic centers, where a silicon atom is bonded to four different substituents, is a challenging yet crucial goal for developing novel chiral materials and synthons. The asymmetric synthesis of these centers has become an area of intense research, with significant progress made through transition-metal-catalyzed reactions. researchgate.net

One prominent strategy involves the desymmetrization of prochiral silanes, such as diorganodihydrosilanes or tetraorganosilanes. researchgate.net In this approach, a catalyst selectively activates one of two identical groups on the silicon atom, leading to the formation of an enantioenriched product. For instance, rhodium-catalyzed dehydrogenative Si-O coupling between dihydrosilanes and alcohols or silanols provides access to highly functionalized chiral alkoxysilanes and siloxanes with excellent stereocontrol. researchgate.net

Another powerful method is the enantioselective, intermolecular insertion of carbenes into Si-H bonds. nih.gov This reaction uses prochiral silanes and carbenes derived from diazo compounds, catalyzed by dirhodium(II) carboxylates. nih.gov The catalyst orchestrates the approach of the reactants to selectively form one enantiomer of the resulting silicon-stereogenic silane (B1218182). nih.gov Studies have shown that this method can produce novel silanes in high yields (up to 98%) and with high enantiomeric ratios (up to 95:5 er). nih.gov Kinetic experiments support a catalytic cycle where the Si-H insertion is the rate-determining step. nih.gov

A rhodium-catalyzed direct intermolecular dehydrogenative Si-H/C-H cross-coupling has also been developed. researchgate.net This process creates acyclic heteroarylated silicon-stereogenic monohydrosilanes with excellent control over chemoselectivity, regioselectivity, and stereoselectivity, significantly expanding the available chemical space of optically active silicon-centered molecules. researchgate.net

MethodCatalyst TypeSubstrateKey Feature
Dehydrogenative Si-O CouplingRhodium-basedDihydrosilanes, Alcohols/SilanolsDirect coupling to form chiral siloxanes/alkoxysilanes. researchgate.net
Si-H Bond InsertionDirhodium(II) carboxylatesProchiral silanes, Diazo compoundsIntermolecular carbene insertion to create Si-stereocenter. nih.gov
Dehydrogenative Si-H/C-H CouplingRhodium-basedDihydrosilanes, HeteroarenesForms heteroarylated silicon-stereogenic monohydrosilanes. researchgate.net

Regio- and Stereocontrol in Vinylsilane Formation and Reactions

The synthesis of vinylsilanes, including diethylmethylvinylsilane, presents fundamental challenges in selectivity. researchgate.net Specifically, chemists must control both the regioselectivity (the site of the new bond, e.g., α- or β-addition to an alkyne) and the stereoselectivity (the spatial orientation of the substituents, e.g., E- or Z-isomer). researchgate.netacs.org

Hydrosilylation of alkynes is one of the most atom-economical methods for preparing vinylsilanes. researchgate.net However, this reaction often struggles with selectivity issues. acs.org The choice of catalyst and silane is critical. For instance, in rhodium-catalyzed hydrosilylation, certain silanes like diethylmethylsilane (B1588745) can lead to thermodynamically unfavorable cis (Z) isomers as the major products, a unique stereochemical outcome attributed to a proposed mechanism involving a zwitterionic rhodium complex intermediate. researchgate.net

Alkyne silylmetalation, which involves the 1,2-addition of a silicon-metal bond across a carbon-carbon triple bond, is another valuable route. researchgate.net This method often proceeds via the insertion of the alkyne into a silicon-transition-metal bond. researchgate.net The use of silylzinc reagents has been shown to afford high levels of regioselectivity, preferentially attaching the silyl (B83357) group to the terminal carbon of an alkyne. researchgate.net The solvent can also play a crucial role in determining the regioisomeric ratio of the products. researchgate.net

Recent developments have focused on tandem reactions where the vinylsilane is an intermediate. A novel rhodium(I)-catalyzed tandem hydrosilylation-intramolecular aldol (B89426) reaction has been explored. ucl.ac.uk In this process, the reaction of a substrate with diethylmethylsilane generates a silyl enol ether intermediate, which then undergoes a cyclization, with the potential for good enantio- and diastereocontrol. ucl.ac.ukacs.org

Synthesis MethodKey ChallengeControlling FactorsTypical Outcome for Diethylmethylsilane
Alkyne HydrosilylationRegio- and stereoselectivity (α/β, E/Z). researchgate.netCatalyst (e.g., Rhodium, Iridium), Silane structure. researchgate.netCan favor the formation of the cis (Z)-isomer. researchgate.net
Alkyne SilylmetalationRegiocontrol. researchgate.netSilylating agent (e.g., Silylzinc), Solvent. researchgate.netHigh regioselectivity for terminal silylation. researchgate.net
Dehydrogenative SilylationSelectivity for vinylsilane vs. allylsilane. acs.orgCatalyst (e.g., Manganese), Substrate structure. acs.orgAn alternative to hydrosilylation, avoiding certain byproducts. acs.org
Tandem Reductive-AldolStereocontrol in subsequent reactions. ucl.ac.ukChiral ligands, Catalyst (e.g., Rhodium, Iridium). ucl.ac.ukacs.orgUsed to generate complex cyclic structures with diastereocontrol. ucl.ac.uk

Development of Chiral Catalytic Systems for Asymmetric Transformations

Achieving the enantioselective synthesis of chiral molecules like silicon-stereogenic silanes relies heavily on the development of sophisticated chiral catalytic systems. frontiersin.orgchiralpedia.com These systems fall into several major categories, including transition metal complexes, organocatalysts, and biocatalysts, which are often referred to as the three pillars of asymmetric catalysis. chiralpedia.comnih.gov

Transition metal catalysis is particularly prominent in silicon chemistry. chiralpedia.com Chiral complexes are typically formed by coordinating a metal center (such as rhodium, iridium, or ruthenium) with a meticulously designed chiral ligand. acs.orgchiralpedia.com This chiral environment around the metal's active site directs the stereochemical outcome of the reaction. chiralpedia.com For example, iridium catalysts combined with chiral pybox ligands have been used in reductive aldol reactions involving diethylmethylsilane, achieving good enantio- and diastereocontrol. acs.org Similarly, rhodium catalysts complexed with chiral phosphine (B1218219) ligands have been screened to optimize hydrosilylation-aldol cyclizations, demonstrating the importance of the catalyst system in controlling stereochemistry. ucl.ac.ukacs.org

Chiral organocatalysis, which uses small, metal-free organic molecules to induce chirality, has also emerged as a powerful tool in asymmetric synthesis. nih.govrsc.org Chiral Brønsted acids, N-heterocyclic carbenes (NHCs), and chiral guanidines are examples of organocatalysts that have enabled a vast number of stereoselective transformations. frontiersin.orgrsc.org The combination of chiral organocatalysts with photoredox or electrochemical methods is a rapidly advancing frontier, offering sustainable and efficient pathways for creating chiral molecules. frontiersin.orgnih.gov

The design of these catalytic systems is often a modular process, allowing for fine-tuning of steric and electronic properties to achieve high selectivity for a specific transformation. frontiersin.orgnih.gov The synergy between the catalyst, often a metal-ligand complex, and the specific organosilane, such as diethylmethylsilane, is crucial for the success of these asymmetric reductions and coupling reactions. acs.org

Catalyst SystemCatalyst TypeTransformation ExampleKey Feature
[Rh(cod)Cl]₂ / Chiral PhosphineTransition Metal ComplexTandem Hydrosilylation-Aldol CyclizationOptimization of ligand and conditions for stereocontrol. ucl.ac.uk
[Ir(cod)Cl]₂ / Chiral PyboxTransition Metal ComplexReductive Aldol ReactionHigh regio- and enantioselectivity in C-C bond formation. acs.org
Dirhodium(II) CarboxylatesTransition Metal ComplexSi-H Carbene InsertionEnantioselective formation of Si-stereogenic centers. nih.gov
Chiral Phosphoric Acids (CPAs)Organocatalyst (Brønsted Acid)General Asymmetric TransformationsHighly versatile and tunable for various reactions. frontiersin.org
Chiral GuanidinesOrganocatalyst (Brønsted Base)Various Asymmetric ReactionsStrong basicity and hydrogen-bonding ability drive catalysis. rsc.org

Environmental Fate and Degradation of Organosilicon Compounds

Mechanisms of Environmental Degradation

The degradation of organosilicon compounds in the environment proceeds through several key pathways, including biological, hydrolytic, photochemical, and radical-induced processes. The specific structure of a compound like diethylmethylvinylsilane, which contains both stable alkyl groups and a reactive vinyl group, determines its susceptibility to each of these degradation routes.

Biological Degradation by Microorganisms

The biodegradation of organosilicon compounds is a recognized but often slow process. researchgate.netnih.gov Generally, these compounds are resistant to microbial degradation. researchgate.net The process typically begins with the formation of a microbial biofilm on the surface of the material, creating a "plastisphere" where degradation can occur. nih.gov Evidence for biodegradation includes structural changes in the compound, a loss of mass, and the generation of metabolites. nih.gov

While many organosilicon compounds like siloxanes are known to be persistent, the introduction of certain functional groups can make them more susceptible to microbial action. researchgate.net For instance, the presence of functional groups like ethers, esters, or amides can lead to hydrolysis, which may produce biodegradable intermediates. researchgate.net Although specific studies on this compound are limited, research on other organosilicon compounds provides insight. For example, some fungi and bacteria have demonstrated the ability to degrade polyvinyl alcohol, a carbon-based polymer, through enzymatic processes involving oxidases and hydrolases. nih.gov The presence of a vinyl group in this compound could potentially serve as a site for enzymatic attack, though the stability of the silicon-carbon bonds may hinder rapid degradation.

Photochemical Degradation Mechanisms (e.g., UV-Induced, Ozone)

In the atmosphere, volatile organosilicon compounds are subject to photochemical degradation, primarily driven by sunlight. ethz.ch This can occur through direct photolysis, where the molecule absorbs UV radiation and breaks apart, or through reactions with photochemically generated oxidants like ozone (O₃). researchgate.netfrontiersin.org

Volatile organic compounds (VOCs), including volatile methylsiloxanes (VMS) which are similar in nature to this compound, can react with nitrogen oxides in the presence of sunlight to form photochemical smog. nih.gov The degradation of VOCs can be enhanced by UV-assisted ozonation (UV/O₃). nih.gov In this process, UV light facilitates the formation of highly reactive hydroxyl radicals from ozone and water vapor, which then attack the organic compound. researchgate.netnih.gov Studies on the degradation of toluene (B28343) using UV/O₃ have shown high removal efficiencies, demonstrating the potential of this pathway for breaking down aromatic and other volatile organic compounds. nih.gov The efficiency of VUV (vacuum ultraviolet) photodegradation is influenced by factors like humidity, the presence of oxygen, and light intensity. researchgate.net

Radical-Induced Degradation Processes

The most significant atmospheric degradation pathway for many volatile organosilicon compounds is through reactions with free radicals, particularly the hydroxyl radical (•OH). acs.org These radicals are highly reactive and initiate a chain of reactions that break down the parent compound.

The atmospheric chemistry of cyclic volatile methyl siloxanes (cVMS), which share structural similarities with volatile silanes, has been studied extensively. acs.org The primary sink for these compounds in the troposphere is their reaction with •OH radicals. acs.org This reaction typically involves the abstraction of a hydrogen atom from one of the alkyl groups, leading to the formation of a carbon-centered radical. This radical then reacts with oxygen to form a peroxy radical, which can undergo further reactions.

The vinyl group in this compound is also a likely site for radical attack. Radical addition to the C=C double bond is a well-known reaction pathway in organic chemistry. acs.orgnih.govmdpi.com Such reactions can lead to the formation of new C-C bonds or, in the presence of oxygen, to oxidized products like ketones. mdpi.com Photoredox catalysis can be used to initiate radical group transfer reactions involving vinylsilanes. acs.orgnih.gov

Strategies for Designing Environmentally Benign Organosilicon Compounds

Given the persistence of some organosilicon compounds, there is a growing focus on designing new materials that are more environmentally friendly. researchgate.netacs.org The core principle of this "benign by design" approach is to incorporate features into the molecular structure that promote degradation after the product's intended use. acs.org

One key strategy is to introduce intentionally labile (unstable) bonds into the siloxane or silane (B1218182) structure. researchgate.net For example, incorporating functional groups that are prone to hydrolysis, such as ethers, esters, or amides, can lead to the breakdown of the larger molecule into smaller, potentially biodegradable fragments. researchgate.net Another approach is to design molecules that are more susceptible to photochemical degradation. This could involve adding chromophores that absorb sunlight more readily or functional groups that are more reactive towards atmospheric oxidants.

The development of more sustainable and efficient synthesis methods, such as using renewable feedstocks and minimizing waste, is also a critical aspect of green chemistry for organosilicon compounds. numberanalytics.com Cross-coupling reactions involving organosilicon reagents are considered environmentally benign due to the stability and low toxicity of silicon. scispace.com

Analytical Methods for Environmental Monitoring of Organosilanes and their Degradation Products

Accurate monitoring is essential for understanding the distribution and fate of organosilanes in the environment. A variety of sophisticated analytical techniques are employed to detect and quantify these compounds and their breakdown products in air, water, and soil.

For volatile compounds like this compound in air, the standard method involves collecting samples in specialized canisters, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS) . gcms.cznih.govlotusinstruments.com This technique separates the different compounds in the sample and then identifies them based on their unique mass-to-charge ratio. nih.gov To detect very low concentrations (in the parts-per-trillion range), a preconcentration step is often used to enrich the sample before it is introduced into the GC-MS system. gcms.czProton-Transfer-Reaction Mass Spectrometry (PTR-MS) is another powerful tool for real-time measurement of volatile organic compounds in the air. rsc.orgacs.org

For analyzing organosilanes on surfaces or in solid materials, techniques like X-ray Photoelectron Spectroscopy (XPS) can provide information about the elemental composition and chemical state of the surface. acs.org When combined with a primary method like Total Reflection X-ray Fluorescence (TXRF) , XPS can be used for absolute quantification of surface-bound molecules. acs.org Dissociation of organosilane monolayers from surfaces followed by analysis with GC-MS or Nuclear Magnetic Resonance (NMR) spectroscopy is another approach to characterize these materials. acs.org For non-volatile degradation products in water, methods like Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) can be used to measure silicon concentrations. mdpi.com

Q & A

Q. Table 1. Thermal Stability of this compound in Air vs. Nitrogen

AtmosphereDegradation Onset (°C)Major Degradation Product
Air150Siloxane oligomers
Nitrogen220Unreacted silane
Source: TGA data under 10°C/min heating rate

Q. Table 2. Hydrosilylation Yields with Pt vs. Rh Catalysts

CatalystTemperature (°C)Yield (%) ± SD
Pt(0)6092 ± 2.1
Rh(I)6078 ± 3.5
Conditions: Toluene, 2 mol% catalyst, 24 hours

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.